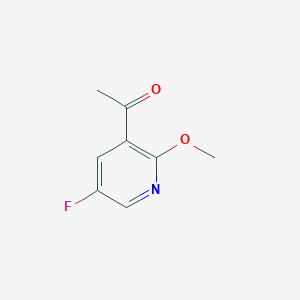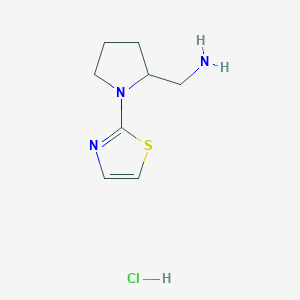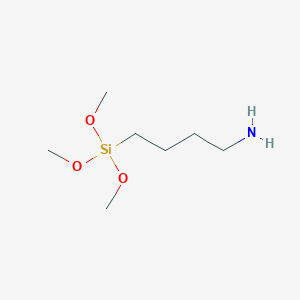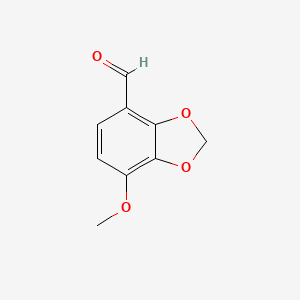
7-Methoxy-1,3-benzodioxole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1,3-benzodioxole-4-carbaldehyde: is an organic compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol . It is characterized by a benzodioxole ring substituted with a methoxy group and an aldehyde group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 7-Methoxy-1,3-benzodioxole-4-carbaldehyde typically begins with commercially available starting materials such as 4-methoxyphenol and glyoxylic acid.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Methoxy-1,3-benzodioxole-4-carbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 7-Methoxy-1,3-benzodioxole-4-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It is used as a ligand in catalytic reactions to enhance the efficiency of certain chemical transformations.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: this compound is explored for its potential therapeutic properties and is used in the development of new drugs.
Industry:
Fragrance and Flavor Industry: The compound is used as a precursor in the synthesis of fragrance and flavor compounds.
Polymer Industry: It is used in the production of certain polymers and resins.
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
4-Methoxy-1,3-benzodioxole-5-carbaldehyde: Similar in structure but differs in the position of the methoxy group.
4-Methoxy-2,3-methylenedioxy-benzaldehyde: Another similar compound with a different substitution pattern on the benzodioxole ring.
Uniqueness:
Structural Features: The unique positioning of the methoxy and aldehyde groups in 7-Methoxy-1,3-benzodioxole-4-carbaldehyde imparts distinct chemical properties and reactivity.
Applications: Its specific structure makes it suitable for unique applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
23731-55-7 |
|---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
7-methoxy-1,3-benzodioxole-4-carbaldehyde |
InChI |
InChI=1S/C9H8O4/c1-11-7-3-2-6(4-10)8-9(7)13-5-12-8/h2-4H,5H2,1H3 |
InChI Key |
ITXZSZKZYYMQCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)C=O)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


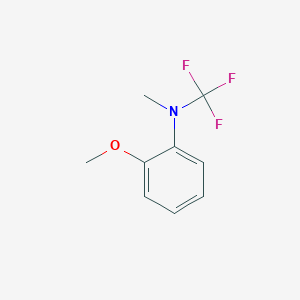
![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane](/img/structure/B13966318.png)
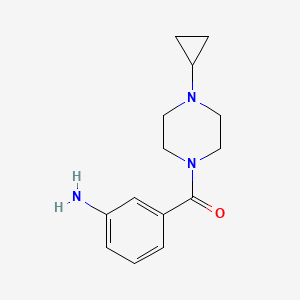
![tert-Butyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966329.png)
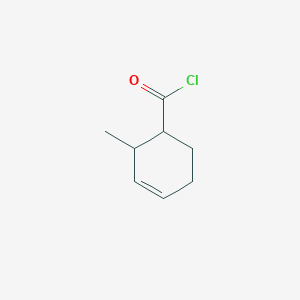
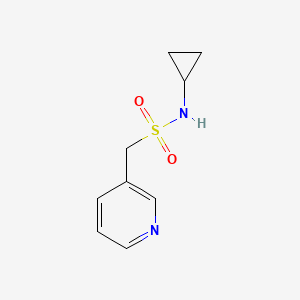
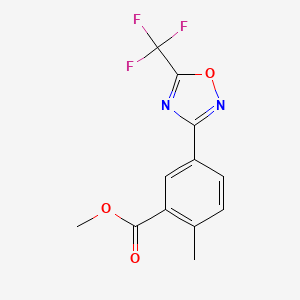
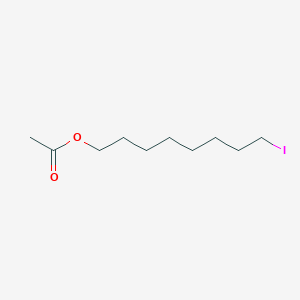

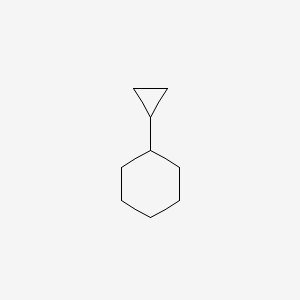
![[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy-](/img/structure/B13966378.png)
